REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:4][C:5](=[O:16])[C:6](=[CH:10][C:11]=1[C:12](=[O:15])[CH2:13][CH3:14])C(O)=O)[CH3:2].C>C(O)C>[CH2:1]([C:3]1[NH:4][C:5](=[O:16])[CH:6]=[CH:10][C:11]=1[C:12](=[O:15])[CH2:13][CH3:14])[CH3:2]
|
Name
|
C-2. 6-Ethyl-5-(n-propanoyl)-2(1H)-pyridinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC(C(C(=O)O)=CC1C(CC)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in dryness
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=CC(N1)=O)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |